molecular formula C18H17F3N4 B1401742 Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311279-45-4

Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Cat. No.: B1401742
CAS No.: 1311279-45-4
M. Wt: 346.3 g/mol
InChI Key: CPFHAKQKDICOPC-UHFFFAOYSA-N
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Description

Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine (CAS: 1311279-87-4) is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at position 4, a dimethylamine group at position 2, and a phenyl ring at position 4. The phenyl group is further functionalized with a 1-methyl-1H-pyrazole moiety at the para position (Figure 1) . Its molecular formula is C₁₇H₁₅F₃N₄, with a molecular weight of 332.33 g/mol and a purity ≥95% .

Properties

IUPAC Name

N,N-dimethyl-6-[4-(1-methylpyrazol-3-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4/c1-24(2)17-11-14(18(19,20)21)10-16(22-17)13-6-4-12(5-7-13)15-8-9-25(3)23-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFHAKQKDICOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzymatic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction. This inhibition can result in downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade under certain conditions, leading to the formation of metabolites with different biological activities. Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, binding proteins in the cytoplasm and nucleus can influence its localization and accumulation, affecting its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s subcellular localization can also determine its interactions with other biomolecules and its overall biological effects.

Biological Activity

Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine, a complex organic compound, is part of a broader class of pyrazole derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Pyrazole moiety : A five-membered ring with two adjacent nitrogen atoms, which is known for its biological significance.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.

The molecular formula is C15H14F3N3C_{15}H_{14}F_{3}N_{3}, indicating the presence of trifluoromethyl substituents that significantly influence its chemical reactivity and biological interactions.

This compound exhibits various mechanisms of action, primarily through the inhibition of specific enzymes and receptors. Key mechanisms include:

  • Inhibition of Kinases : Similar compounds in the pyrazole class have been shown to inhibit protein kinases, which play critical roles in cell signaling pathways. For instance, inhibitors targeting the MEK/ERK pathway are crucial in cancer therapy .
  • Anti-inflammatory Activity : Pyrazole derivatives have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This activity is often quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity. For example, related compounds showed IC50 values around 60 μg/mL against COX enzymes .

Biological Activity Data

Activity IC50 Value (μg/mL) Reference
COX-1 Inhibition54.65
COX-2 Inhibition62.00
Kinase ActivityVaries (specific)

Case Studies

  • Anti-Cancer Potential :
    A study highlighted the compound's potential in targeting cancer cell lines by disrupting key signaling pathways involved in tumor growth. The compound exhibited cytotoxic effects on various cancer cell lines, suggesting its utility as a chemotherapeutic agent.
  • Anti-inflammatory Studies :
    In vivo studies demonstrated that similar pyrazole derivatives significantly reduced edema in animal models, indicating their potential as anti-inflammatory agents. The compounds were compared against standard treatments like diclofenac sodium, showing comparable or superior efficacy .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine typically involves multi-step organic reactions. Recent studies have highlighted various synthetic pathways, including the use of microwave-assisted methods that enhance yield and reduce reaction times. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

This compound exhibits promising anticancer properties. Research indicates that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Colorectal Cancer
  • Breast Cancer (MDA-MB-231 cells)
  • Liver Cancer (HepG2 cells)

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Effects

In addition to its anticancer potential, pyrazole derivatives have been investigated for their anti-inflammatory properties. They may inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Agrochemical Applications

The trifluoromethyl group present in this compound enhances its biological activity, making it valuable in agrochemical formulations. Pyrazole derivatives are known to act as fungicides and herbicides, providing effective solutions for crop protection against various pathogens .

Case Studies and Research Findings

StudyFocusFindings
Fang et al. (2022)Synthesis of TrifluoromethylpyrazolesDeveloped polysubstituted pyrazoles with enhanced biological activity .
MDPI Review (2022)Pharmacophore AnalysisReviewed FDA-approved drugs containing trifluoromethyl groups, highlighting their therapeutic relevance .
ACS Omega Study (2022)Antitumor ActivityDemonstrated significant antiproliferative effects of 1H-pyrazole derivatives across multiple cancer types .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

[6-(3-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS: Not explicitly listed)
  • Structure: Shares the pyridine core with trifluoromethyl (position 4) and dimethylamine (position 2) substituents. However, the phenyl group at position 6 is substituted with a 3-aminophenyl group instead of a pyrazole-containing phenyl .
  • Key Differences: The absence of the pyrazole ring reduces steric bulk and alters electronic properties.
2-(4-Chloro-2-methylphenyl)-6-methyl-4-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridin-3-amine
  • Structure : Features a fused pyrazolo[4,3-c]pyridine core with trifluoromethyl (position 4), chloro, and methyl substituents .
  • Chloro and methyl groups alter lipophilicity compared to the dimethylamine and pyrazole-phenyl groups in the target compound.
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 188689-64-7)
  • Structure : A simpler pyrazole derivative with trifluoromethyl and ethylamine substituents .
  • Key Differences :
    • Lacks the pyridine core, limiting its utility in applications requiring planar aromatic systems.
    • The ethylamine group may confer different pharmacokinetic profiles.

Physicochemical and Pharmacokinetic Properties

Property Target Compound [6-(3-Amino-phenyl)-...]-dimethyl-amine Pyrazolo[4,3-c]pyridine Derivative 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Molecular Weight (g/mol) 332.33 ~326 (estimated) ~350 (estimated) 179.14
LogP (Predicted) ~3.5 ~2.8 ~4.1 ~1.9
Hydrogen Bond Donors 0 1 (NH₂) 1 (NH) 1 (NH₂)
Hydrogen Bond Acceptors 4 4 4 3
Polar Surface Area (Ų) ~50 ~60 ~55 ~45
Solubility (mg/mL) Low (aromatic) Moderate (due to NH₂) Low High (smaller size)

Preparation Methods

General Synthetic Strategy Overview

The compound features three key structural motifs:

  • A pyridin-2-yl core substituted at the 4-position with a trifluoromethyl group.
  • A 6-position linked to a para-substituted phenyl ring bearing a 1-methyl-1H-pyrazol-3-yl moiety.
  • A dimethylamine group attached to the pyridine nitrogen.

The synthesis typically proceeds through:

  • Construction of the substituted pyridine intermediate.
  • Introduction of the trifluoromethyl group.
  • Formation of the pyrazole-substituted phenyl substituent.
  • Final amination via reductive amination or nucleophilic substitution.

Preparation of the Pyridin-2-yl Core with Trifluoromethyl Substitution

A key step involves the synthesis of the 6-substituted-4-trifluoromethyl-pyridin-2-yl intermediate. According to patent literature, the preparation can be summarized as:

  • Starting from 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)-pyridine, a series of protection and substitution steps are performed to install the trifluoromethyl group at the 4-position. This involves the formation of trifluoromethanesulfonic acid esters and subsequent nucleophilic substitution reactions.

  • The pyridin-2-yl moiety is further functionalized by introducing hydroxyl or methanol substituents through controlled reduction or substitution reactions.

  • The organic phase work-up typically involves neutralization with sodium hydroxide, extraction with ethyl acetate, washing, drying over magnesium sulfate, filtration, and solvent evaporation to isolate intermediates.

  • The final pyridin-2-yl intermediate is purified by rectification under reduced pressure to ensure high purity for subsequent steps.

Synthesis of the 1-Methyl-1H-pyrazol-3-yl-Phenyl Substituent

The pyrazole moiety is introduced via:

  • Formation of pyrazole rings by cyclization reactions involving hydrazine derivatives and appropriate β-dicarbonyl or nitrile precursors.

  • For example, 1-methyl-4-cyano-5-aminopyrazole derivatives can be synthesized by reacting methylhydrazine with cyano-substituted precursors under reflux conditions.

  • The pyrazole is then linked to the phenyl ring via Suzuki coupling or nucleophilic aromatic substitution, depending on the substitution pattern of the phenyl precursor.

  • Protection/deprotection strategies, such as Boc group removal, are employed to control reactivity during multi-step syntheses.

Coupling of Pyridin-2-yl and Pyrazolyl-Phenyl Units

  • The key coupling between the substituted pyridine and the pyrazolyl-phenyl moiety is often achieved via Suzuki-Miyaura cross-coupling reactions.

  • Boronic acid derivatives of the pyrazolyl-phenyl compound are reacted with halogenated pyridine intermediates under palladium catalysis to form the biaryl linkage.

  • Reaction conditions typically involve bases such as potassium carbonate, solvents like dioxane or DMF, and elevated temperatures to promote coupling efficiency.

Introduction of the Dimethylamine Group

  • The dimethylamine substituent on the pyridine nitrogen is introduced via reductive amination.

  • This involves reacting the aldehyde form of the pyridin-2-yl intermediate with dimethylamine under reducing conditions, often using sodium cyanoborohydride or catalytic hydrogenation.

  • The reaction is conducted in polar solvents such as N,N-dimethylformamide (DMF) or ethanol, under nitrogen atmosphere to avoid oxidation.

  • After reaction completion, the mixture is neutralized, extracted, and purified by standard organic work-up procedures.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyridine trifluoromethylation Trifluoromethanesulfonic acid esters, nucleophilic substitution 70-85 Requires low temperature control
2 Pyrazole synthesis Methylhydrazine, β-dicarbonyl precursors, reflux in ethanol 60-80 Multi-day reflux sometimes required
3 Suzuki coupling Pd catalyst, boronic acid derivative, base, dioxane, 80-110°C 75-90 High selectivity for biaryl formation
4 Reductive amination Dimethylamine, NaBH3CN, DMF, nitrogen atmosphere 65-80 Sensitive to moisture and oxygen

Research Findings and Optimization Notes

  • The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, requiring careful control of reaction conditions to avoid side reactions.

  • The pyrazole ring formation is sensitive to temperature and solvent choice; prolonged reflux in ethanol with hydrazine hydrate is effective for high yields.

  • Suzuki coupling efficiency depends on the purity of boronic acid derivatives and the choice of catalyst; Pd(PPh3)4 and Pd(dppf)Cl2 have shown good performance.

  • Reductive amination requires anhydrous conditions and slow addition of reducing agent to minimize over-reduction or side product formation.

  • Purification steps such as flash chromatography and recrystallization are essential to obtain analytically pure final compounds suitable for biological evaluation.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires evaluating reaction parameters such as catalysts, solvents, and temperature. For example, copper(I) bromide in DMSO at 35°C yielded 17.9% product in a pyrazole coupling reaction . Alternative approaches, like using morpholine-formaldehyde Mannich reactions under reflux (ethanol, 10 hours), may improve efficiency for similar heterocycles . Purification via gradient chromatography (e.g., ethyl acetate/hexane) and acid-base extraction can enhance purity. Parallel screening of bases (e.g., Cs2CO3 vs. K2CO3) and transition-metal catalysts (Cu vs. Pd) is recommended to identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how should conflicting data be addressed?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 8.87 ppm in CDCl3 ) and compare with DFT-predicted shifts .
  • HRMS : Confirm molecular weight (e.g., m/z 215 [M+H]+ ).
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry by analyzing hydrogen-bonding networks (e.g., R₂₂(8) motifs in pyrimidine derivatives ).
    Conflicting data (e.g., unexpected splitting in NMR) should be addressed by repeating experiments under anhydrous conditions, verifying solvent effects, or cross-validating with computational models .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity in different chemical environments?

  • Methodological Answer : DFT/B3LYP/6-311G(d,p) calculations can:
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., pyrazole N-atoms with high electron density ).
  • Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ΔE = 3.2 eV for triazole-pyrimidine hybrids ).
  • Simulate reaction pathways (e.g., transition states in Ullmann couplings ). Pair DFT with experimental kinetics (e.g., Arrhenius plots) to validate mechanistic hypotheses .

Q. What strategies resolve discrepancies between experimental NMR data and computational predictions?

  • Methodological Answer :
  • Solvent Correction : Apply PCM (Polarizable Continuum Model) to DFT calculations to account for solvent-induced shifts .
  • Dynamic Effects : Use MD simulations to model conformational averaging (e.g., rotating trifluoromethyl groups causing signal broadening ).
  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to isolate specific resonances (e.g., distinguishing pyridyl vs. pyrazolyl carbons ). Cross-reference with X-ray-derived torsion angles (e.g., 6.4° dihedral in tetrahydrofuran derivatives ).

Q. How should researchers design experiments to investigate potential antimicrobial activity?

  • Methodological Answer :
  • Structural Analog Screening : Test pyrazole-pyrimidine hybrids (e.g., MIC assays against S. aureus ).
  • SAR Studies : Modify substituents (e.g., trifluoromethyl vs. methoxy groups) to assess hydrophobicity/electronic effects .
  • Mode of Action : Use fluorescence quenching to study DNA intercalation or β-lactamase inhibition assays . Include positive controls (e.g., ciprofloxacin) and validate via time-kill kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Reactant of Route 2
Reactant of Route 2
Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

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